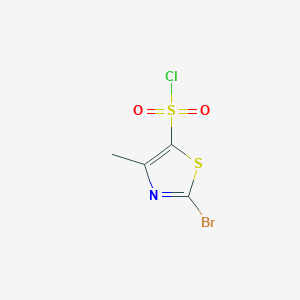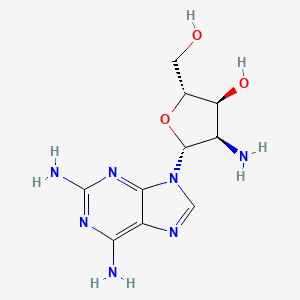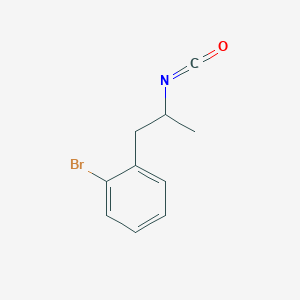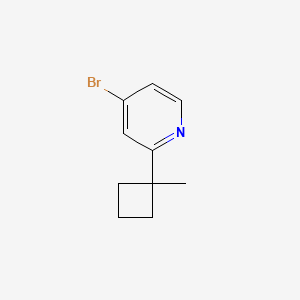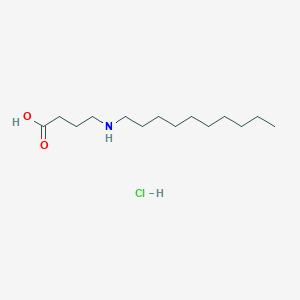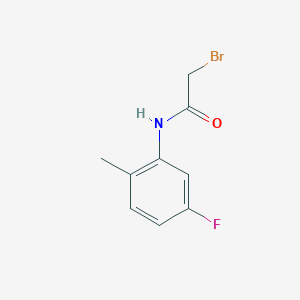
N-(5-fluoro-2-méthylphényl)-2-bromoacétamide
Vue d'ensemble
Description
2-bromo-N-(5-fluoro-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H9BrFNO It is a derivative of acetamide, where the acetamide group is substituted with a 2-bromo and 5-fluoro-2-methylphenyl group
Applications De Recherche Scientifique
2-bromo-N-(5-fluoro-2-methylphenyl)acetamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
- The primary target of 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide is FtsZ , a key functional protein involved in bacterial cell division. FtsZ plays a crucial role in forming the Z-ring, which initiates cytokinesis by recruiting other cell division proteins. Inhibition of FtsZ disrupts bacterial cell division, leading to cell death .
Target of Action
Analyse Biochimique
Biochemical Properties
2-bromo-N-(5-fluoro-2-methylphenyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles. Additionally, 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The interactions between this compound and biomolecules are primarily driven by its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins .
Cellular Effects
The effects of 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide has been shown to affect the expression of genes involved in apoptosis and cell proliferation, leading to changes in cell survival and growth. Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the production and utilization of energy within cells .
Molecular Mechanism
The molecular mechanism of action of 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide involves its ability to bind to specific biomolecules and modulate their activity. This compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. For example, 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide can inhibit the activity of enzymes involved in DNA replication and repair, resulting in changes in gene expression and cellular function. Additionally, this compound can activate certain signaling pathways by binding to receptor proteins, thereby influencing cellular responses to external stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals. Long-term studies have shown that 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide can induce toxic effects, including cellular damage, organ dysfunction, and adverse behavioral changes. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on biological systems .
Metabolic Pathways
2-bromo-N-(5-fluoro-2-methylphenyl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may have distinct biological activities. The interaction of 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide with metabolic enzymes can also affect metabolic flux and the levels of key metabolites within cells .
Transport and Distribution
The transport and distribution of 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in certain cellular compartments. Additionally, 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide can bind to proteins that facilitate its distribution within tissues, affecting its localization and concentration in different biological systems .
Subcellular Localization
The subcellular localization of 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, mitochondria, or other organelles, where it exerts its biochemical effects. The activity and function of 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide can be influenced by its subcellular localization, as it interacts with different biomolecules within these compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide typically involves the reaction of 5-fluoro-2-methylbenzoic acid with bromine to introduce the bromo group. This is followed by the conversion of the carboxylic acid group to an acetamide group through a series of reactions involving amide formation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-N-(5-fluoro-2-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetamide group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-bromo-5-fluoro-2-methylphenyl)acetamide
- 2-bromo-N-butyl-5-fluorobenzamide
- 2-bromo-5-fluoro-N-methylbenzamide
Uniqueness
2-bromo-N-(5-fluoro-2-methylphenyl)acetamide is unique due to the specific positioning of the bromo and fluoro groups on the phenyl ring, which can significantly affect its chemical properties and reactivity compared to similar compounds
Propriétés
IUPAC Name |
2-bromo-N-(5-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-6-2-3-7(11)4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRHAPADIFDCDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1376078.png)
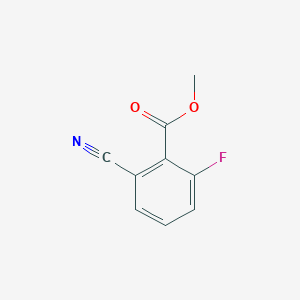
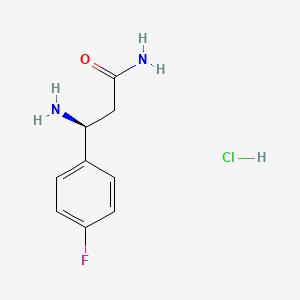
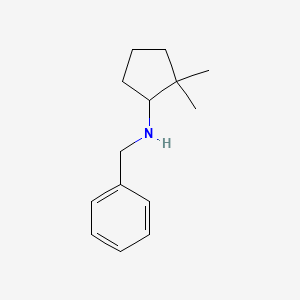
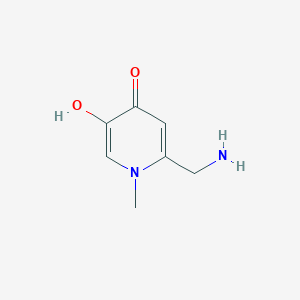
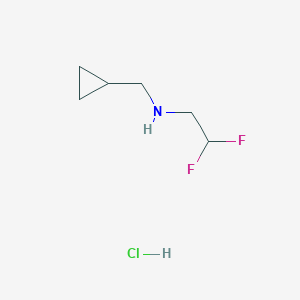
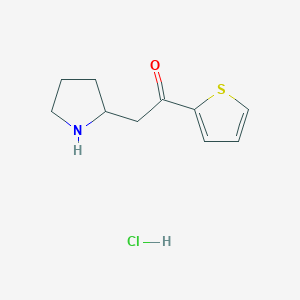
![4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one](/img/structure/B1376088.png)
